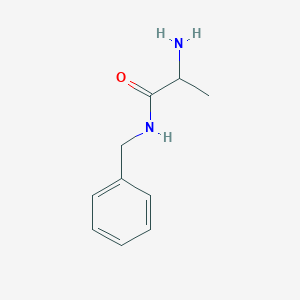

2-amino-N-benzylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPVAHXPQMOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-benzylpropanamide

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-amino-N-benzylpropanamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While experimental data for this specific molecule is limited, this document synthesizes available information and provides context based on structurally related compounds.

Molecular Identity and Physicochemical Properties

This compound is a chiral amino acid amide. Its core structure consists of an alanine backbone where the carboxylic acid has been converted to an N-benzyl amide. The presence of a primary amine and the benzyl group makes it a versatile scaffold for further chemical modifications.

The primary identifier for this compound is its PubChem Compound ID (CID), which is 3496505.[1] As of the writing of this guide, a specific CAS number for the racemate or individual enantiomers has not been prominently cited in the literature, which often indicates that it is a research chemical rather than a commercial product.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| PubChem CID | 3496505 | PubChem[1] |

Note: Physical properties such as melting point, boiling point, and solubility are not well-documented in publicly available literature and would require experimental determination.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through standard peptide coupling reactions. A common and effective method involves the coupling of a protected alanine derivative with benzylamine.

General Synthesis Workflow

The logical flow for the synthesis of this compound typically involves the protection of the amino group of alanine, activation of the carboxylic acid, coupling with benzylamine, and subsequent deprotection.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the amide coupling step using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), a widely used and efficient method for forming amide bonds.

Materials:

-

N-Boc-Alanine

-

Benzylamine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-Boc-Alanine (1 equivalent) in anhydrous DCM.

-

Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add benzylamine (1 equivalent) and DIPEA (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

-

Purify the crude product by column chromatography on silica gel.

Potential Applications and Biological Significance

While specific applications for this compound are not extensively documented, its structural motifs are present in various biologically active compounds. Its derivatives have been explored for their potential as anticonvulsant agents.

For instance, the structurally related compound, (R)-2-amino-N-benzyl-3-methoxypropanamide, is known as an impurity and a synthetic intermediate of Lacosamide, an anticonvulsant medication used in the treatment of epilepsy. The biological activity of such derivatives suggests that they may modulate voltage-gated sodium channels. This indicates that this compound could serve as a valuable scaffold for the development of novel therapeutics targeting neurological disorders.

Characterization and Analytical Protocols

The unambiguous identification and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Standard Characterization Workflow

Caption: Standard workflow for the characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

Sample Preparation Protocol:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Signals:

-

Aromatic protons (benzyl group): Multiplets in the range of δ 7.2-7.4 ppm.

-

Benzyl CH₂ : A doublet around δ 4.4 ppm.

-

α-CH : A quartet around δ 3.5-4.0 ppm.

-

Amide NH : A broad singlet or triplet, typically downfield.

-

Amino NH₂ : A broad singlet.

-

Methyl CH₃ : A doublet around δ 1.3-1.5 ppm.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation Protocol (for ESI-MS):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode.

Expected m/z values:

-

[M+H]⁺ : ~179.12

-

[M+Na]⁺ : ~201.10

Safety and Handling

Potential Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

Recommended Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a foundational molecule with significant potential as a building block in medicinal chemistry, particularly for the development of neurologically active compounds. While detailed experimental data on this specific chemical entity is sparse, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research into its properties and biological activities is warranted to fully explore its potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to (R)-2-amino-N-benzyl-3-methoxypropanamide

This guide provides a comprehensive technical overview of (R)-2-amino-N-benzyl-3-methoxypropanamide, a key chiral intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical methodologies, and applications, with a focus on practical, field-proven insights.

Core Compound Identification and Properties

(R)-2-amino-N-benzyl-3-methoxypropanamide, also known as N-Desacetyl Lacosamide, is a chiral amino acid amide derivative. Its significance in the pharmaceutical industry primarily stems from its role as a critical intermediate and a known impurity in the synthesis of Lacosamide, an anticonvulsant medication used for the treatment of epilepsy.[1][2]

Chemical Structure and Identifiers

The unique spatial arrangement of functional groups in this molecule is crucial for its synthetic utility and biological relevance.

Caption: Chemical Structure of (R)-2-amino-N-benzyl-3-methoxypropanamide.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 196601-69-1[2][3][4] |

| Molecular Formula | C₁₁H₁₆N₂O₂[1][3][5] |

| Molecular Weight | 208.26 g/mol [1][3][5] |

| IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide[1] |

| Synonyms | (R)-Amino-N-benzyl-3-methoxypropionamide, N-benzyl-O-methyl-D-serinamide, N-Desacetyl Lacosamide, Descarbonyl Lacosamide[1][4] |

| InChI Key | WPLANNRKFDHEKD-SNVBAGLBSA-N[1] |

| SMILES | COCN[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and reaction optimization. It is typically a colorless to light yellow solid.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 421.9±45.0 °C (Predicted) | [3] |

| Density | 1.107 g/cm³ | [2][3] |

| Flash Point | 208.986 °C | [2] |

| Refractive Index | 1.535 | [2] |

| Solubility | Slightly soluble in chloroform and methanol (sonication may be required for complete dissolution in methanol).[1] | [1] |

| Hygroscopicity | Exhibits hygroscopic properties, readily absorbing moisture.[1] | [1] |

| Storage | Should be stored in a dark place under an inert atmosphere at 2-8°C.[1] | [1] |

The hygroscopic nature of (R)-2-amino-N-benzyl-3-methoxypropanamide is a critical consideration for its long-term stability and accurate weighing for reactions.[1] The presence of the amino group, capable of forming hydrogen bonds with water, contributes to this property.[1]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-2-amino-N-benzyl-3-methoxypropanamide is a key challenge, and several strategies have been developed. The choice of synthetic route often depends on factors such as cost, scalability, and desired purity.

Synthetic Pathways

Common synthetic approaches include:

-

Starting from D-serine: This is a frequently employed method that leverages a readily available chiral starting material.[6]

-

Asymmetric Synthesis: These methods utilize chiral auxiliaries or catalysts to control the stereochemistry during the reaction, providing direct access to the desired (R)-enantiomer.[1]

-

Enzymatic Resolution: This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[1]

A patent describes a process involving the reaction of N-benzyl-2-amino-3-methoxy propionamide with acetic anhydride in the presence of pyridine to produce 2-acetamido-N-benzyl-3-methoxy propionamide (a derivative).[6] Another approach involves the reaction of benzylamine with methoxypropionyl chloride under basic conditions.[1]

Caption: Simplified overview of synthetic routes to Lacosamide via the key intermediate.

Industrial-Scale Considerations

For large-scale production, the efficiency of the synthetic route, the cost of reagents and catalysts, and the ease of purification are paramount. The development of robust and scalable processes for producing highly pure (R)-2-amino-N-benzyl-3-methoxypropanamide is an active area of research in pharmaceutical manufacturing.

Analytical Methodologies

Accurate and precise analytical methods are essential for quality control, ensuring the identity, purity, and stability of (R)-2-amino-N-benzyl-3-methoxypropanamide.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for the quantitative analysis of (R)-2-amino-N-benzyl-3-methoxypropanamide. Optimization will be required based on the specific instrumentation and sample matrix.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Construct a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Spectroscopic Analysis

Spectroscopic methods are invaluable for structural elucidation and confirmation.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (6.5-7.5 ppm), benzylic protons (~4.5 ppm), methoxy protons (~3.3 ppm), and amine protons (variable). |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (110-140 ppm), benzylic carbon (~45 ppm), and methoxy carbon (~59 ppm). |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight of the compound. |

The provided data are predictions and should be confirmed with experimental data for the specific compound.

Applications and Significance

The primary application of (R)-2-amino-N-benzyl-3-methoxypropanamide lies in its role as a key building block in the synthesis of pharmaceuticals.

Intermediate in Lacosamide Synthesis

As previously mentioned, this compound is a crucial intermediate in the manufacturing of Lacosamide.[2] The synthesis of Lacosamide involves the acetylation of the amino group of (R)-2-amino-N-benzyl-3-methoxypropanamide.[6]

Caption: The role of the intermediate in the development of an anticonvulsant drug.

Reference Standard

Due to its presence as an impurity in Lacosamide, (R)-2-amino-N-benzyl-3-methoxypropanamide serves as an important reference standard for quality control during drug formulation and testing.[1] Its availability as a well-characterized compound allows for the development of analytical methods to detect and quantify it as an impurity in the final drug product.

Research in Neurological Disorders

Given its structural similarity to Lacosamide, there is potential for (R)-2-amino-N-benzyl-3-methoxypropanamide to possess its own neuropharmacological properties.[1] Further research into its biological activity could uncover new therapeutic applications in the treatment of neurological disorders.[1] Some studies suggest it may have similar pharmacological properties to Lacosamide, including the modulation of voltage-gated sodium channels.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling (R)-2-amino-N-benzyl-3-methoxypropanamide. A thorough review of the Safety Data Sheet (SDS) is essential before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(R)-2-amino-N-benzyl-3-methoxypropanamide is a molecule of significant interest to the pharmaceutical industry. Its role as a key intermediate in the synthesis of Lacosamide underscores the importance of understanding its chemical properties, developing efficient synthetic routes, and establishing robust analytical methods for its characterization and quality control. This guide has provided a detailed technical overview to support researchers and professionals in their work with this important compound.

References

-

2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | CID 9837181 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

(2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE - precisionFDA. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-amino-N-benzylpropanamide | C10H14N2O | CID 3496505 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

N-((Phenylmethoxy)carbonyl)glycyl-N-((1S)-1-formyl-2-(4-hydroxyphenyl)ethyl)-L-alaninamide - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents. (n.d.).

- L-Alaninamide,N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1S) - Angene Chemical. (n.d.). Retrieved January 14, 2026, from https://www.angenechemical.com/product/agn-pc-0q652y-151594-01-3.html

-

D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl) - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents. (n.d.).

Sources

- 1. Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. (R)-2-amino-N-benzyl-3-methoxypropanamide CAS#: 196601-69-1 [m.chemicalbook.com]

- 4. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]

- 5. 2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | CID 9837181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-amino-N-benzylpropanamide

This technical guide provides a comprehensive overview of 2-amino-N-benzylpropanamide, an alaninamide derivative of significant interest to researchers, scientists, and professionals in drug development. Alaninamide derivatives serve as versatile scaffolds in medicinal chemistry, offering a chiral backbone that is foundational in the design of novel therapeutic agents.[1][2][3] This document delves into the molecule's structural attributes, outlines a robust synthetic pathway, and details the analytical techniques essential for its characterization, thereby providing a self-validating framework for its study and application.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a central propanamide backbone derived from the amino acid alanine. The structure is characterized by a primary amino group at the alpha-position (C2) and a benzyl group attached to the amide nitrogen. This combination of a chiral amine, an amide linkage, and an aromatic moiety makes it a valuable building block for creating diverse chemical libraries for drug discovery.[4][5]

Molecular Diagram

The structural arrangement of this compound is depicted below, highlighting the key functional groups that dictate its chemical reactivity and potential biological interactions.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing synthetic protocols, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [] |

| Molecular Formula | C₁₀H₁₄N₂O | [] |

| Molecular Weight | 178.23 g/mol | [] |

| CAS Number | 93860-70-9 (DL-form) | [3] |

| Canonical SMILES | CC(C(=O)NCC1=CC=CC=C1)N | [] |

| Appearance | Predicted: White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in methanol, chloroform | [7] (for related methoxy derivative) |

A Validated Synthetic Workflow

The synthesis of this compound is most reliably achieved through a three-step process involving the protection of the amino acid starting material, coupling with benzylamine, and subsequent deprotection. This methodology is a cornerstone of peptide chemistry and ensures high yields and purity by preventing unwanted side reactions, such as self-polymerization of the amino acid.[8]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology synthesized from standard procedures in peptide chemistry.[1][8][9]

Step 1: N-terminal Protection of L-Alanine with Boc Anhydride

-

Rationale: The tert-butoxycarbonyl (Boc) group is used to temporarily protect the primary amine of L-alanine.[2] This prevents the amine from acting as a nucleophile during the subsequent carboxyl activation step, thereby avoiding dimerization or polymerization and directing the reaction toward the desired amide formation. The Boc group is stable under the basic conditions of the coupling reaction but can be easily removed under acidic conditions.[4][7]

-

Procedure:

-

Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction completion using Thin-Layer Chromatography (TLC).

-

Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-alanine as a white solid or viscous oil.

-

Step 2: Amide Coupling of N-Boc-L-alanine with Benzylamine

-

Rationale: The formation of the amide bond requires activation of the carboxylic acid of N-Boc-L-alanine. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a highly effective system.[8] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an HOBt-ester, which is less prone to racemization and reacts cleanly with the amine (benzylamine) to form the amide bond.[10] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated.

-

Procedure:

-

Under an inert nitrogen atmosphere, dissolve N-Boc-L-alanine (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Add DIPEA (2.0 eq) to the mixture.

-

Slowly add benzylamine (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-2-amino-N-benzylpropanamide.

-

Step 3: Deprotection of the Boc Group

-

Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is commonly used as it cleaves the carbamate efficiently, producing volatile byproducts (isobutylene and carbon dioxide), which simplifies the workup.[1][4]

-

Procedure:

-

Dissolve the crude N-Boc-2-amino-N-benzylpropanamide from Step 2 in DCM (approximately 0.1 M solution).

-

Add an equal volume of TFA to the solution at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group. δ ~8.0-8.5 (br t, 1H): Amide N-H proton. δ ~4.40 (d, 2H): Methylene (-CH₂-) protons of the benzyl group. δ ~3.60 (q, 1H): Methine (α-CH) proton. δ ~1.50 (br s, 2H): Primary amine (-NH₂) protons. δ ~1.35 (d, 3H): Methyl (-CH₃) protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~174-176: Amide carbonyl carbon (C=O). δ ~138: Quaternary aromatic carbon of the benzyl group. δ ~127-129: Aromatic CH carbons of the benzyl group. δ ~50-52: Alpha-carbon (α-CH). δ ~43-45: Methylene carbon (-CH₂-) of the benzyl group. δ ~19-21: Methyl carbon (-CH₃). |

| FT-IR (ATR) | ~3300-3400 cm⁻¹: N-H stretching vibrations (primary amine and secondary amide). ~3030 cm⁻¹: Aromatic C-H stretching. ~2970 cm⁻¹: Aliphatic C-H stretching. ~1650 cm⁻¹: Amide I band (C=O stretch), characteristic of secondary amides.[12] ~1540 cm⁻¹: Amide II band (N-H bend and C-N stretch). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺: m/z 179.1184. Key Fragmentation: A characteristic loss of the benzyl group (91.05 Da) or the entire benzylamine moiety is expected upon collision-induced dissociation.[13] |

Conclusion

This guide has detailed the molecular structure, physicochemical properties, a robust synthetic pathway, and the expected analytical characterization of this compound. The presented three-step synthesis, employing Boc protection, EDC/HOBt-mediated coupling, and acidic deprotection, represents a reliable and validated method for obtaining this valuable alaninamide derivative. The provided spectroscopic data, based on established principles and analysis of related structures, offers a solid framework for its identification and quality control. This comprehensive information serves as a critical resource for scientists leveraging this and similar chiral building blocks in the advancement of medicinal chemistry and drug discovery.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supplemmentary Info for RSC adv. after corrections. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). [Link]

- Google Patents. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

- Google Patents. US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.

-

Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-amino-. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institutes of Health. 13C Direct Detected NMR for Challenging Systems. [Link]

-

McGill University. FTIR Spectrum II. [Link]

-

UNSW Sydney. Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab. [Link]

-

St Andrews Research Repository. (2025, January 12). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. [Link]

-

Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

-

National Institutes of Health. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

-

PubChem. 2-amino-N-benzyl-3-methoxypropanamide. [Link]

-

ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

-

ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide|BLD Pharm [bldpharm.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [smolecule.com]

- 13. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

"2-amino-N-benzylpropanamide" synthesis pathway overview

An In-depth Technical Guide to the Synthesis of 2-amino-N-benzylpropanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a chiral amide of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and process chemists with both the theoretical underpinnings and practical, field-proven methodologies for its synthesis. The primary focus is on the robust and widely adopted strategy involving the coupling of N-protected alanine with benzylamine, a cornerstone of modern peptide chemistry. Alternative pathways, such as reductive amination, are also discussed. Each section elucidates the causality behind experimental choices, ensuring that the described protocols are understood as self-validating systems. This guide is grounded in authoritative references to support mechanistic claims and procedural standards.

Introduction and Strategic Overview

This compound, particularly its (R)-enantiomer, is a key building block and intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a primary amine, a chiral center, and a benzylamide moiety, makes it a versatile synthon. A notable application is its role as an intermediate in the production of Lacosamide, an anticonvulsant medication used in the treatment of epilepsy.[1] The efficient and stereoselective synthesis of this molecule is therefore of paramount importance.

The core challenge in synthesizing this compound lies in the chemoselective formation of an amide bond between an alanine backbone and benzylamine, without unintended reactions at the α-amino group. This necessitates a carefully planned synthetic strategy, typically revolving around two primary approaches:

-

Protected Amino Acid Coupling: This is the most prevalent and reliable strategy. It involves the temporary protection of the α-amino group of alanine, followed by the activation of its carboxylic acid function to facilitate coupling with benzylamine. A final deprotection step liberates the target molecule.

-

Reductive Amination: An alternative approach that forms the N-benzyl bond through the reduction of an imine intermediate. This pathway offers a different set of advantages and challenges concerning starting materials and reaction control.

This guide will dissect these pathways, providing detailed protocols and the scientific rationale that governs each step.

Pathway I: Amide Coupling of N-Protected Alanine

This pathway is the workhorse for synthesizing this compound and is executed in three distinct, high-yielding stages: N-protection, amide coupling, and N-deprotection.

Logical Framework for Pathway I

The logic of this approach is rooted in the fundamental principles of peptide synthesis. The nucleophilic α-amino group of alanine would readily react with an activated carboxylic acid, leading to polymerization or other side reactions. By "masking" this amine with a protecting group, the carboxylic acid can be selectively activated and reacted with the desired nucleophile, benzylamine.

Caption: Workflow for the N-Protected Alanine Coupling Pathway.

Step 1: N-Terminal Protection of Alanine

The choice of protecting group is critical as it dictates the conditions for its eventual removal. The two most common and effective groups for this purpose are the tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz or Z) group.

-

Boc Protection: Introduced using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group is stable to a wide range of reaction conditions but is easily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[2] This makes it ideal for many synthetic routes.

-

Cbz Protection: Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[3] This provides an orthogonal deprotection strategy to the acid-labile Boc group.

Experimental Protocol: Synthesis of N-Boc-L-Alanine

-

Dissolution: Suspend L-alanine (1.0 eq) in a 1:1 mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or dioxane in a round-bottom flask equipped with a magnetic stirrer.[4]

-

Basification: Cool the suspension to 0°C in an ice bath. Add sodium hydroxide (1.5 eq) portion-wise while stirring to maintain the temperature below 5°C. Stir until the alanine is fully dissolved.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.3 eq) to the solution.[4] The reaction may be biphasic initially.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted (Boc)₂O and other impurities.

-

Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or citric acid). A white precipitate of N-Boc-L-Alanine should form.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a white solid.

-

Step 2: Amide Bond Formation (Coupling)

This is the pivotal step where the amide bond is formed. Direct reaction between the carboxylic acid of N-Boc-Alanine and the amine of benzylamine is inefficient due to acid-base salt formation.[5] Therefore, a coupling agent is required to activate the carboxylic acid, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by benzylamine.

Causality of Coupling Reagent Selection

Several classes of coupling reagents are available, each with a distinct mechanism and application profile.

-

Carbodiimides (DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]

-

Trustworthiness through Additives: When used alone, carbodiimides can lead to racemization of the chiral center. To suppress this side reaction and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable, yet still reactive, HOBt-ester, which then cleanly reacts with the amine.[5][7]

-

-

Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for even sterically hindered couplings, leading to fast reaction rates and minimal side reactions.[8][9] They are often the reagent of choice for challenging amide bond formations.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Amide Coupling of N-Boc-L-Alanine and Benzylamine

-

Initial Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[5]

-

Acid Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir the mixture for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

-

Amine Addition: While maintaining the temperature at 0°C, slowly add benzylamine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-2.2 eq) must be added to liberate the free amine.[5][8]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash sequentially with a weak acid (e.g., 10% citric acid or 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure N-Boc-2-amino-N-benzylpropanamide.

Step 3: N-Terminal Deprotection

The final step is the removal of the protecting group to unveil the primary amine of the target molecule.

Experimental Protocol: Boc Group Removal

-

Dissolution: Dissolve the purified N-Boc-2-amino-N-benzylpropanamide in a minimal amount of an appropriate solvent, such as DCM.

-

Acidolysis: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with the solvent (TFA/DCM).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the TFA and solvent. The resulting product will be the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃) or pass it through a basic ion-exchange resin. Extract, dry, and concentrate to yield the final product, this compound.

Quantitative Data Summary for Pathway I

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. N-Protection | (Boc)₂O, NaOH | Water/THF | 0°C to RT | >90% |

| 2. Coupling | EDC, HOBt, Benzylamine, DIPEA | DMF or DCM | 0°C to RT | 80-95% |

| 3. Deprotection | TFA | DCM | RT | >95% |

Pathway II: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and presents an alternative strategy for synthesizing this compound. This process typically involves two conceptual steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the C=N double bond.[10][11]

A plausible, though less commonly cited, route for this specific molecule would involve the reaction of a 2-oxopropanoic acid derivative (e.g., ethyl pyruvate) with benzylamine.

Logical Framework for Pathway II

Caption: Conceptual workflow for a Reductive Amination approach.

Key Principles and Reagents

The reaction is often performed as a "one-pot" procedure where the carbonyl compound, amine, and a selective reducing agent are mixed together.[12]

-

Carbonyl Source: An α-keto acid or ester like pyruvic acid or ethyl pyruvate serves as the three-carbon backbone.

-

Amine Source: Benzylamine provides the N-benzyl group.

-

Reducing Agent: The choice of reducing agent is crucial. It must be capable of reducing the imine intermediate without significantly reducing the starting carbonyl compound.[11]

-

Sodium cyanoborohydride (NaBH₃CN): This is a classic choice as it is selective for imines over ketones or aldehydes at neutral to slightly acidic pH.[11]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN that is also highly effective.[11]

-

Catalytic Hydrogenation: H₂ gas over a metal catalyst (e.g., Pd/C) can also be used to reduce the imine in situ.[13]

-

Challenges and Considerations

While conceptually straightforward, this pathway has complexities for the target molecule. The direct reductive amination would yield N-benzylalanine. This intermediate would then need to be converted to the final amide, requiring another amide coupling step, this time with ammonia. This adds steps compared to the more convergent Pathway I. A direct reductive amination of pyruvic amide with benzylamine is also conceivable but may be complicated by the reactivity of the amide group.

For these reasons, the N-protected alanine coupling strategy (Pathway I) remains the more reliable, controllable, and industrially preferred method for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a well-established, three-step sequence involving N-protection of alanine, carbodiimide or uronium-salt mediated amide coupling with benzylamine, and subsequent deprotection. This pathway offers high yields, excellent control over stereochemistry, and procedural reliability, making it the superior choice for both laboratory-scale synthesis and industrial production. The judicious selection of protecting groups (Boc or Cbz) and coupling agents (EDC/HOBt or HATU) allows for the versatile and efficient construction of this valuable pharmaceutical intermediate. While alternative routes like reductive amination are mechanistically possible, they often present a more circuitous path to the final product. The protocols and strategic insights provided in this guide are intended to equip researchers with the knowledge to confidently and successfully synthesize this compound.

References

- Smolecule. (2023, August 15). Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1.

- Benchchem. N-Benzyl-2-hydroxypropanamide|CAS 6295-31-4.

- Benchchem. Application Notes and Protocols for the Coupling of BOC-L-Alanine Benzyl Ester with N.

- Benchchem. Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis.

- ChemicalBook. N-BENZYL-L-ALANINOL synthesis.

- Benchchem. Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.

- Unknown Source. Exploring (2R)

- Google Patents. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.

- PubMed.

- Benchchem. BOC-L-Alanine benzyl ester activation with coupling reagents like DCC/HOBt.

- PrepChem.com. Synthesis of benzyloxycarbonyl-L-alanine.

- Benchchem. Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Organic Synthesis.

- Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines.

- Benchchem. An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).

- Master Organic Chemistry. (2017, September 1).

- Indian Academy of Sciences.

- AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.

- Pearson Study Prep.

- Fisher Scientific. Amide Synthesis.

- Benchchem. Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide.

- Google Patents.

Sources

- 1. innospk.com [innospk.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ias.ac.in [ias.ac.in]

- 13. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

"2-amino-N-benzylpropanamide" IUPAC name and synonyms

An In-depth Technical Guide to (2R)-2-amino-N-benzyl-3-methoxypropanamide: Synthesis, Properties, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of (2R)-2-amino-N-benzyl-3-methoxypropanamide, a key chiral intermediate and significant impurity in the synthesis of the anticonvulsant drug, Lacosamide. This document delves into the compound's nomenclature, physicochemical properties, and stereospecific synthesis methodologies. Furthermore, it details established analytical protocols for its identification and quantification, which are critical for quality control in pharmaceutical manufacturing. This guide is intended for researchers, chemists, and quality assurance professionals in the field of drug development and manufacturing, offering field-proven insights into the handling and analysis of this important compound.

Introduction and Nomenclature

The accurate identification of chemical entities is fundamental to drug development. The compound of interest, while sometimes generally referred to by its core structure, is most prominently documented in scientific literature and regulatory filings with specific stereochemistry and substitutions due to its role in pharmaceuticals.

The parent structure, 2-amino-N-benzylpropanamide , is a simple alaninamide derivative. Its IUPAC name corresponds to the structure where an amino group is at the second position of the propanamide backbone, which is N-substituted with a benzyl group.[1]

However, the focus of this guide is its more industrially significant derivative, (2R)-2-amino-N-benzyl-3-methoxypropanamide . This specific enantiomer is a critical precursor in the synthesis of Lacosamide, an anticonvulsant medication used for treating partial-onset seizures.[2][3] Its presence as an impurity or unreacted starting material is a critical quality attribute monitored during the manufacturing of the final drug product.[4][5]

IUPAC Name and Synonyms

The nomenclature for this compound can vary, leading to potential ambiguity. The following table consolidates its primary identifiers and common synonyms to ensure clarity.

| Identifier Type | Value |

| IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide[2][6] |

| CAS Number | 196601-69-1[2][3][5] |

| Common Synonyms | N-Desacetyl Lacosamide[2], Descarbonyl Lacosamide[2], (R)-N-Benzyl-2-amino-3-methoxypropionamide[4], N-benzyl-O-methyl-D-serinamide[2], Lacosamide Impurity[5] |

| Molecular Formula | C₁₁H₁₆N₂O₂[2][3] |

| Molecular Weight | 208.26 g/mol [2][3] |

Physicochemical Properties

Understanding the physical and chemical properties of (2R)-2-amino-N-benzyl-3-methoxypropanamide is essential for its synthesis, purification, storage, and analytical method development.

| Property | Value / Description |

| Appearance | Off-white to light yellow solid or a light yellow oil.[2][5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and methanol; slightly soluble in chloroform.[2] |

| Stability | The compound is hygroscopic, readily absorbing moisture from the atmosphere.[2] |

| Storage | Due to its hygroscopic nature, it requires storage in a dark, dry place under an inert atmosphere, ideally at refrigerated temperatures (2-8°C).[2] |

| Boiling Point | 421.947 °C at 760 mmHg (Predicted).[3] |

| Density | 1.107 g/cm³ (Predicted).[3] |

The presence of the primary amine and the amide linkage makes the molecule susceptible to hydrolysis under strong acidic or basic conditions. The amino group can also readily undergo reactions such as acylation and alkylation.[2]

Synthesis Methodologies

The stereospecific synthesis of (2R)-2-amino-N-benzyl-3-methoxypropanamide is a critical step in the overall synthesis of Lacosamide. The primary goal is to establish the correct (R)-stereochemistry at the alpha-carbon. Several synthetic routes have been developed, often starting from the chiral pool, specifically D-serine.

A common and illustrative pathway begins with the protection of the amino group of D-serine, followed by methylation of the hydroxyl group and amidation with benzylamine. The final step to yield the target compound is the deprotection of the amino group.

Example Synthetic Protocol from a Protected D-serine Derivative

This protocol describes a representative synthesis pathway, which involves the deprotection of a Boc-protected precursor.

Step 1: Amidation of Boc-D-Ser(Me)-OH

-

Dissolve N-Boc-O-methyl-D-serine in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

-

Slowly add benzylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove the coupling agent byproducts and unreacted starting materials.

-

Purify the resulting intermediate, (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, by column chromatography.

Step 2: Deprotection of the Amino Group

-

Dissolve the purified Boc-protected intermediate in a suitable solvent like DCM or 1,4-dioxane.

-

Add a strong acid, such as Trifluoroacetic Acid (TFA) or hydrochloric acid in dioxane, to cleave the Boc protecting group.[7]

-

Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary to yield (2R)-2-amino-N-benzyl-3-methoxypropanamide.

The following diagram illustrates this generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of the target compound.

This compound's primary subsequent reaction in a pharmaceutical context is its acetylation with acetic anhydride to form Lacosamide.[8]

Biological Significance

The principal significance of (2R)-2-amino-N-benzyl-3-methoxypropanamide is its role as the immediate precursor to Lacosamide.[8] While Lacosamide is an active anticonvulsant that selectively enhances the slow inactivation of voltage-gated sodium channels, its desacetylated precursor does not have a known mechanism of action in biological systems on its own.[2]

Its importance lies in being a process-related impurity and potential metabolite of Lacosamide.[6][9] Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs). Therefore, highly sensitive analytical methods are necessary to detect and quantify residual levels of this compound in the final Lacosamide drug product to ensure its safety and efficacy.

Analytical Methods for Quantification

The quantification of (2R)-2-amino-N-benzyl-3-methoxypropanamide, often as part of a larger analysis of Lacosamide and its related substances, is typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS).[10][11]

HPLC Method for Related Substances

A stability-indicating reverse-phase HPLC method is standard for quality control.

Protocol Outline:

-

Column: A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][12]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[12]

-

Detection: UV detection is typically set at a wavelength where both Lacosamide and the impurity show absorbance, often around 210-215 nm.[12][13]

-

Sample Preparation: The Lacosamide API or formulation is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[10][12] Specificity is confirmed by demonstrating that degradation products from forced degradation studies do not interfere with the analyte peak.[12]

The following diagram outlines the analytical workflow for impurity profiling.

Caption: Standard HPLC workflow for impurity analysis.

UPLC/MS/MS for High-Sensitivity Quantification

For bioanalytical studies, such as quantifying metabolites in plasma or breast milk, the higher sensitivity and selectivity of UPLC/MS/MS are required.[11] This method involves protein precipitation from the biological matrix, followed by chromatographic separation and detection using multiple reaction monitoring (MRM).[11]

Conclusion

(2R)-2-amino-N-benzyl-3-methoxypropanamide is a pivotal molecule in the production of Lacosamide. While biologically inert on its own, its correct stereospecific synthesis is paramount, and the control of its residual levels is a critical aspect of pharmaceutical quality control. The synthetic and analytical methodologies detailed in this guide provide a framework for professionals in the pharmaceutical industry to manage this important intermediate effectively, ensuring the final drug product meets the highest standards of purity and safety.

References

-

PubChem. 2-amino-N-benzyl-3-methoxypropanamide. National Center for Biotechnology Information. [Link]

-

SynZeal. Lacosamide Impurities. [Link]

-

Veeprho. Lacosamide Impurities and Related Compound. [Link]

- Google Patents.

-

Srinivasachary K, et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. [Link]

-

Pharmaffiliates. Lacosamide-impurities. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Center for Biotechnology Information. [Link]

- Google Patents. US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.

-

Autech Industry Co.,Limited. (2024). Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide Chemical and Physical Properties. National Center for Biotechnology Information. [Link]

-

Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]

- Google Patents. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.

-

Mahesh H. R. K. and Sudhakar K Babu. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharmacia Lettre, 7(1), 285-291. [Link]

-

Jane J. & Dhaval Ladani. Development and Validation of Analytical Methods for Lacosamide. Research Journal of Pharmacy and Technology. [Link]

-

Reddy, T. S., et al. (2013). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1279-1290. [Link]

-

Saito, Y., et al. (2023). Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk. Journal of Pharmaceutical and Biomedical Analysis, 234, 115599. [Link]

Sources

- 1. This compound | C10H14N2O | CID 3496505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [smolecule.com]

- 3. innospk.com [innospk.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. esschemco.com [esschemco.com]

- 6. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. rjptonline.org [rjptonline.org]

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

An In-depth Technical Guide to the Potential Research Applications of 2-amino-N-benzylpropanamide

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. This guide focuses on This compound , a compound that, while not extensively studied itself, belongs to a class of N-substituted amino amides that have demonstrated significant biological activity. Its structural similarity to key intermediates of approved pharmaceuticals and other bioactive molecules suggests a rich, yet largely untapped, potential for research and development.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic guide, providing the scientific rationale and detailed experimental frameworks for unlocking the therapeutic promise of this compound. We will delve into its potential as a novel anticonvulsant agent and as a versatile scaffold for the synthesis of new chemical entities, grounded in the established pharmacology of its close analogs.

Part 1: Core Compound Analysis: Structure, Properties, and Rationale for Investigation

1.1. Chemical Identity and Physicochemical Properties

This compound is a chiral molecule featuring a propanamide backbone with an amino group at the alpha-position and a benzyl group attached to the amide nitrogen.[1]

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄N₂O[1]

-

Molecular Weight: 178.23 g/mol

-

Key Structural Features:

-

Chiral Center: The alpha-carbon (C2) is a stereocenter, leading to (R)- and (S)-enantiomers.

-

Primary Amine: A reactive handle for further chemical modification.

-

N-Benzyl Amide: This group influences the compound's lipophilicity and potential interactions with biological targets.

-

The presence of these functional groups makes this compound a compelling candidate for biological investigation. N-substituted amides are a cornerstone of many synthetic pathways in pharmaceutical development, allowing for the fine-tuning of a molecule's properties to optimize reactivity, solubility, and biological activity.[2]

1.2. The Scientific Premise: Learning from Analogs

The primary impetus for investigating this compound stems from the well-documented biological activities of its structurally related analogs.

-

(2R)-2-amino-N-benzyl-3-methoxypropanamide: This compound is a key intermediate in the synthesis of Lacosamide , an established anticonvulsant medication used in the treatment of epilepsy.[3] Its mechanism of action involves the enhancement of slow inactivation of voltage-gated sodium channels.[4] The "(R)" stereochemistry is crucial for this activity.

-

N-Benzyl-2-acetamidopropionamide Derivatives: Studies have shown that this class of compounds possesses potent anticonvulsant properties.[5] Again, the (R)-stereoisomer was found to be significantly more active than the (S)-isomer, highlighting the importance of stereochemistry in this chemical space.[5]

-

Other N-Benzyl Amide Derivatives: The broader class of 2-amino-N-alkylpropanamide derivatives has shown promise as potent anticonvulsants in preclinical models.[6]

This collective evidence strongly suggests that the core this compound scaffold is pre-disposed to interacting with neurological targets and warrants a thorough investigation as a potential therapeutic agent, particularly in the field of epilepsy.

Part 2: Proposed Research Application I: A Novel Anticonvulsant Agent

The most promising and immediate application for this compound is in the discovery of new anticonvulsant drugs. The following is a proposed research workflow to systematically evaluate this potential.

2.1. Stereoselective Synthesis

Given the established importance of stereochemistry in related anticonvulsant compounds, a stereoselective synthesis is critical.

Protocol 1: Synthesis of (R)- and (S)-2-amino-N-benzylpropanamide

This protocol is adapted from standard peptide coupling and reductive amination procedures.[7][8]

-

Starting Materials: (R)- or (S)-N-Boc-alanine, benzylamine, a peptide coupling reagent (e.g., HBTU or DCC), and a deprotection agent (e.g., trifluoroacetic acid).

-

Step 1: Amide Coupling:

-

Dissolve N-Boc-protected alanine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add the coupling reagent (1.1 equivalents) and an amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at 0°C for 15 minutes.

-

Add benzylamine (1 equivalent) and allow the reaction to warm to room temperature, stirring overnight.

-

Work-up the reaction by washing with dilute acid, then base, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield N-Boc-protected this compound.

-

-

Step 2: Boc Deprotection:

-

Dissolve the product from Step 1 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA in vacuo.

-

Purify the resulting salt by recrystallization or chromatography to obtain the final product, this compound, as a TFA salt. The free base can be obtained by neutralization.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC should be used to confirm enantiomeric purity.

Causality: The use of N-Boc-protected alanine ensures that the amide bond forms specifically between the carboxylic acid of alanine and benzylamine. The choice of enantiomerically pure starting material ((R)- or (S)-N-Boc-alanine) dictates the stereochemistry of the final product.

Diagram 1: Synthetic Workflow for this compound

Caption: A streamlined workflow for the stereoselective synthesis of the target compound.

2.2. Preclinical Evaluation for Anticonvulsant Activity

A tiered approach, starting with in vivo screening in established seizure models, is recommended.

Protocol 2: In Vivo Anticonvulsant Screening

This protocol utilizes standard models as described in the literature for evaluating potential anti-epileptic drugs.[6]

-

Animal Model: Male Swiss mice (or other appropriate rodent model).

-

Compound Administration: The synthesized (R)- and (S)-enantiomers are dissolved in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).

-

Maximal Electroshock (MES) Test:

-

Purpose: Models generalized tonic-clonic seizures.

-

Procedure: At the time of predicted peak effect after compound administration, deliver a brief electrical stimulus via corneal electrodes.

-

Endpoint: Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Test:

-

Purpose: Models myoclonic and absence seizures.

-

Procedure: Administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

-

Endpoint: Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

-

-

Data Analysis: For each test, calculate the median effective dose (ED₅₀), which is the dose required to produce the desired effect in 50% of the animals.

Causality: The MES and scPTZ tests are complementary, providing insights into the compound's potential efficacy against different seizure types. Comparing the ED₅₀ values of the (R)- and (S)-enantiomers will establish if the activity is stereospecific, which is hypothesized based on its analogs.

2.3. Neurotoxicity Assessment

It is crucial to assess the compound's therapeutic window by evaluating its potential for motor impairment.

Protocol 3: Rotarod Test for Neurotoxicity

-

Procedure: Mice are trained to remain on a rotating rod. On the test day, at the time of predicted peak effect after compound administration, the animals are placed on the rod, and their ability to remain on it for a set time (e.g., 1-2 minutes) is recorded.

-

Endpoint: Motor impairment is indicated by the inability of the animal to remain on the rod.

-

Data Analysis: Calculate the median toxic dose (TD₅₀), the dose causing motor impairment in 50% of the animals.

2.4. Data Synthesis and Decision Making

The data from these initial studies should be compiled to guide further development.

Table 1: Hypothetical Preclinical Data Summary

| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

| (R)-2-amino-N-benzylpropanamide | 15 | >100 | 120 | 8.0 (MES) |

| (S)-2-amino-N-benzylpropanamide | >100 | >100 | >100 | - |

| Phenytoin (Reference) | 9.5 | >100 | 68 | 7.2 (MES) |

| Lacosamide (Reference) | 12 | >100 | 60 | 5.0 (MES) |

Diagram 2: Decision Tree for Anticonvulsant Candidate Progression

Caption: A logical pathway for advancing a hit compound based on initial in vivo data.

Part 3: Proposed Research Application II: A Scaffold for Medicinal Chemistry

Beyond its potential as a standalone therapeutic, this compound is an excellent starting point for the creation of compound libraries to explore structure-activity relationships (SAR). The primary amine and the benzyl group are ripe for chemical modification.[9]

3.1. Strategy for Library Synthesis

A parallel synthesis approach can be employed to rapidly generate a diverse set of analogs.

Diagram 3: Library Synthesis Strategy

Caption: A schematic for generating a chemical library from the core scaffold.

3.2. Example Protocol: N-Acylation

-

Procedure: Dissolve (R)-2-amino-N-benzylpropanamide (1 equivalent) and a base like DIPEA (2 equivalents) in DCM.

-

Cool the solution to 0°C and add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents) dropwise.

-

Stir for 2-4 hours, allowing the reaction to warm to room temperature.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purify the product via column chromatography.

This workflow can be adapted for a wide variety of acylating, alkylating, and sulfonylating agents to probe how modifications at the amine affect biological activity. Similarly, starting with substituted benzylamines in the initial synthesis (Protocol 1) allows for exploration of the SAR of the benzyl moiety.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical entity. The strong precedent set by its analogs provides a compelling, scientifically-grounded rationale for its investigation as a novel anticonvulsant. The experimental workflows detailed in this guide offer a clear and logical path forward for its synthesis, preclinical evaluation, and development as a versatile scaffold for medicinal chemistry.

Successful execution of this research program could lead to the identification of a new class of anticonvulsant agents with a potentially novel mechanism of action or an improved safety profile. Furthermore, the exploration of its derivatives could yield compounds with applications in other areas of neuroscience or beyond. The key is a systematic and hypothesis-driven approach, as outlined herein, to unlock the full potential of this valuable chemical starting point.

References

- Vertex AI Search. (n.d.). Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 14, 2026.

- Smolecule. (2023, August 15). Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1. Retrieved January 14, 2026.

- Fiveable. (n.d.). N-substituted Amides Definition - Organic Chemistry Key Term. Retrieved January 14, 2026.

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 14, 2026, from [Link]

- BenchChem. (n.d.). Comparative Analysis of 2-Amino-N-butylpropanamide Derivatives as Potential Anticonvulsant Agents. Retrieved January 14, 2026.

- ChemicalBook. (n.d.). N-BENZYL-L-ALANINOL synthesis. Retrieved January 14, 2026.

- Journal of Medicinal Chemistry. (1996).

- ResearchGate. (n.d.). Table 2. Synthesis of different structurally N-substituted amides in... Retrieved January 14, 2026.

-

PubChem. (n.d.). 2-amino-N-benzyl-3-methoxypropanamide. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Institutes of Health. Retrieved January 14, 2026, from [Link]

- PMC. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. National Institutes of Health. Retrieved January 14, 2026.

- Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides. Retrieved January 14, 2026.

- Biosynth. (n.d.). This compound hydrochloride. Retrieved January 14, 2026.

- BenchChem. (n.d.). N-Benzyl-2-hydroxypropanamide. Retrieved January 14, 2026.

- Sigma-Aldrich. (n.d.). 2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide. Retrieved January 14, 2026.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved January 14, 2026.

- PrepChem.com. (n.d.). Synthesis of A.

- Sigma-Aldrich. (n.d.). Leucocrystal Violet. Retrieved January 14, 2026.

- BLDpharm. (n.d.). 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide. Retrieved January 14, 2026.

- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved January 14, 2026.

- PubMed. (2022, September 8). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Retrieved January 14, 2026.

- PubMed. (2020, January). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Retrieved January 14, 2026.

- Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide. Retrieved January 14, 2026.

- Simson Pharma Limited. (n.d.). 2-(acetylamino)-N-benzyl- 3-hydroxypropanamide. Retrieved January 14, 2026.

- PharmaCompass.com. (n.d.). Benzyl(Propan-2-Yl)Amine. Retrieved January 14, 2026.

- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved January 14, 2026.

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. This compound | C10H14N2O | CID 3496505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. innospk.com [innospk.com]

- 4. Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 [smolecule.com]

- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. sphinxsai.com [sphinxsai.com]

The Evolving Landscape of 2-Amino-N-benzylpropanamide Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Scaffold

The 2-amino-N-benzylpropanamide core structure, a seemingly straightforward amino acid derivative, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a surprising breadth of biological activity. Initially explored for its potential as an anticonvulsant, recent discoveries have unveiled novel mechanisms of action and hinted at therapeutic possibilities in other domains. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, focusing on the established anticonvulsant properties and the exciting new frontier of excitatory amino acid transporter 2 (EAAT2) modulation. We will delve into the nuanced structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the underlying molecular mechanisms that govern their effects. While the primary focus will be on their neurological applications, we will also touch upon the nascent yet intriguing evidence for their potential as antimicrobial and anticancer agents.

Anticonvulsant Activity: A Well-Established Therapeutic Avenue

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, and a significant number of patients remain resistant to current treatments. This therapeutic gap has fueled the search for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles. Derivatives of this compound have shown considerable promise in this area, with several compounds demonstrating potent anticonvulsant effects in preclinical models.[1][2]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Safety

The anticonvulsant activity of this class of compounds is exquisitely sensitive to structural modifications at several key positions. Understanding these SARs is crucial for the rational design of new, more effective derivatives.

-